1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one
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Overview
Description
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a phenoxypropanone structure
Preparation Methods
The synthesis of 1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is often synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes.
Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the benzimidazole and azetidine intermediates with a phenoxypropanone derivative under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one can undergo various chemical reactions:
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert ketones to alcohols.
Major products from these reactions include oxidized or reduced derivatives and substituted analogs, which can be further analyzed for their properties.
Scientific Research Applications
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one can be compared with other similar compounds:
Properties
IUPAC Name |
1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15(27-18-7-3-2-4-8-18)22(26)24-13-17(14-24)25-20-10-6-5-9-19(20)23-21(25)16-11-12-16/h2-10,15-17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJVIRZBXWUTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C3=CC=CC=C3N=C2C4CC4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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